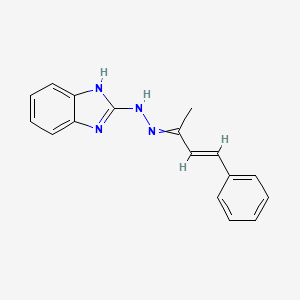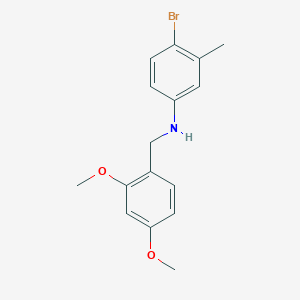
N'-(3-furylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-furylmethylene)benzohydrazide, commonly known as FFBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFBH is a yellow crystalline powder that is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide.
Mécanisme D'action
The mechanism of action of FFBH is not fully understood. However, studies have suggested that FFBH inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. FFBH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FFBH has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. FFBH has also been shown to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. Additionally, FFBH has been shown to have antibacterial properties against gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
FFBH has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction is relatively high. FFBH is also stable under normal laboratory conditions. However, FFBH has some limitations. It is not soluble in water, which makes it difficult to use in aqueous solutions. FFBH is also sensitive to light, which can affect its stability.
Orientations Futures
There are several future directions for the study of FFBH. One direction is to further investigate its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Another direction is to study its anti-cancer properties and its potential use as an anti-cancer agent. Additionally, FFBH can be modified to improve its solubility and stability, which would make it more useful for laboratory experiments. Finally, FFBH can be used as a fluorescent probe for the detection of metal ions, and further studies can be conducted to explore its potential in this area.
Conclusion:
In conclusion, FFBH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FFBH is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide, and it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FFBH has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for the study of FFBH, which include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
FFBH is synthesized by the reaction between 3-furylcarboxaldehyde and benzohydrazide in the presence of a catalyst. The reaction takes place under reflux in ethanol, and the product is obtained in the form of yellow crystals. The yield of the reaction is around 80%.
Applications De Recherche Scientifique
FFBH has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. FFBH has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(11-4-2-1-3-5-11)14-13-8-10-6-7-16-9-10/h1-9H,(H,14,15)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIADADCRXRUJE-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)


![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)
![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)
![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![2-[(4-methylbenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5830933.png)
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
